(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid
Overview
Description
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid is a boronic acid derivative with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid typically involves the reaction of a boronic acid precursor with a spirocyclic amine and a fluorinated aromatic compound. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and nucleophiles such as amines or thiols (for substitution). Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the fluorine atom can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biology, this compound can be used as a probe for studying enzyme activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for the detection and quantification of biomolecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique structure and reactivity make it suitable for incorporation into materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with nucleophiles, such as hydroxyl groups on enzymes or receptors. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid
- (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate
Uniqueness
Compared to similar compounds, (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid is unique due to the presence of the fluorine atom on the aromatic ring. This fluorine atom can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its effectiveness in certain applications.
Properties
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO4/c16-13-8-11(7-12(9-13)15(18)19)10-17-3-1-14(2-4-17)20-5-6-21-14/h7-9,18-19H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFXYMLAZCZQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCC3(CC2)OCCO3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.